molecular formula C16H19ClN2O2S B2937534 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 946373-42-8

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2937534
CAS No.: 946373-42-8
M. Wt: 338.85
InChI Key: HZMSAMWCUSYXTF-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted aromatic core and a unique N-substituent. The substituent consists of a dimethylamino group and a thiophen-3-yl moiety attached to an ethyl chain.

The compound’s synthesis likely involves forming the thiophene-ethylamine intermediate via reactions analogous to those described for ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (e.g., nucleophilic attack and cyclization steps) .

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-19(2)14(11-6-7-22-10-11)9-18-16(20)13-8-12(17)4-5-15(13)21-3/h4-8,10,14H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMSAMWCUSYXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a compound that belongs to the class of benzamide derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is C16H19ClN2O2S. Its structure features a chloro group, a dimethylamino group, and a thiophene ring, which contribute to its biological properties. The compound's IUPAC name is consistent with its structural components, emphasizing the importance of each functional group in its activity.

The biological activity of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cellular pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Binding : It may interact with certain receptors involved in signaling pathways, affecting cellular responses and contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli. For instance, similar compounds have demonstrated significant inhibition at concentrations as low as 25 μM .
  • Anticancer Properties : The benzamide derivatives have been explored for their anticancer effects. They can induce apoptosis in cancer cells by modulating key signaling pathways .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cell lines, including HeLa cells, showing minimal cytotoxicity at certain concentrations .

Case Studies

Several studies highlight the biological activity of compounds related to 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide:

StudyFindings
Study A Demonstrated significant antibacterial activity against MRSA when combined with β-lactam antibiotics .
Study B Showed that similar benzamide derivatives inhibited cell proliferation in melanoma models .
Study C Investigated the mechanism of action involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Structural Analog: Glibenclamide

Structure :

  • Core: 5-Chloro-2-methoxybenzamide.
  • N-Substituent: Sulfonylurea group (cyclohexylcarbamoyl-sulfamoylphenyl ethyl chain).
    Key Differences :
  • Substituent Chemistry: Glibenclamide’s sulfonylurea moiety targets pancreatic β-cell ATP-sensitive potassium channels, enabling insulin secretion . In contrast, the dimethylamino-thiophenylethyl group in the target compound may favor alternative targets (e.g., neurotransmitter receptors or kinases).
  • Physicochemical Properties: Glibenclamide is BCS Class II (low solubility, high permeability) . The target compound’s dimethylamino group likely increases solubility, while the thiophene enhances aromatic interactions for membrane penetration. Pharmacological Implications: While glibenclamide is a well-established antidiabetic, the target compound’s activity remains speculative without direct evidence.

Structural Analog: Metoclopramide Impurity (4-(Acetylamino)-5-Chloro-N-[2-(Diethylamino)ethyl]-2-Methoxybenzamide)

Structure :

  • Core: 5-Chloro-2-methoxybenzamide.
  • N-Substituent: Diethylaminoethyl group with an acetylated amine. Key Differences:
  • Aromaticity : The thiophen-3-yl group introduces π-π stacking capability absent in the Metoclopramide impurity.
    Physicochemical Impact :
  • Diethylamino increases lipophilicity (higher logP) compared to dimethylamino, which may reduce aqueous solubility .

Thiophene-Containing Benzamides

a) 5-Chloro-N-(2-(3-Chlorophenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl)-2-Methoxybenzamide
  • Structure: Benzamide core fused to a thienopyrazole ring.
b) 5-Chloro-2-Methoxy-N-(3-Methyl-1-(4-(Thiophen-2-yl)Thiazol-2-yl)-1H-Pyrazol-5-yl)Benzamide
  • Structure : Thiophen-2-yl linked to a thiazolylpyrazole group.
  • Comparison : Thiophen-2-yl vs. thiophen-3-yl orientation may alter spatial interactions with biological targets. The thiazole ring adds rigidity, possibly improving metabolic stability.

Data Table: Structural and Functional Comparison

Compound Core Structure N-Substituent Key Functional Groups Potential Activity
Target Compound 5-Cl-2-MeO-Benzamide Dimethylaminoethyl-thiophen-3-yl Thiophene, tertiary amine Undetermined (speculative)
Glibenclamide 5-Cl-2-MeO-Benzamide Sulfonylurea-phenyl ethyl Sulfonylurea Antidiabetic (KATP channel)
Metoclopramide Impurity 5-Cl-2-MeO-Benzamide Diethylaminoethyl-acetamido Tertiary amine, acetyl Impurity (no known activity)
Thienopyrazole Derivative 5-Cl-2-MeO-Benzamide Thieno[3,4-c]pyrazol-3-yl Chlorophenyl, pyrazole Undetermined

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